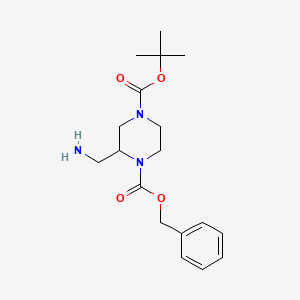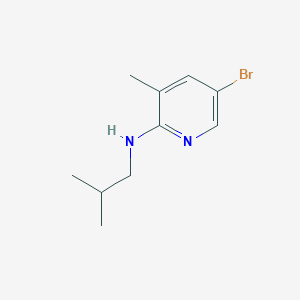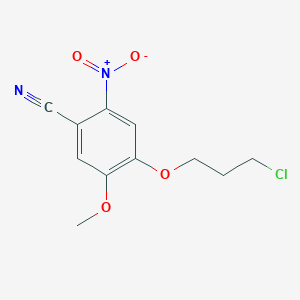![molecular formula C8H5N3 B1442137 4-乙炔基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1147014-44-5](/img/structure/B1442137.png)
4-乙炔基-7H-吡咯并[2,3-d]嘧啶
描述
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with an ethynyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
科学研究应用
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals .
作用机制
Target of Action
The primary targets of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the kinases’ ability to phosphorylate their substrates, leading to alterations in downstream signaling pathways .
Biochemical Pathways
The inhibition of the targeted kinases by 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. For instance, the inhibition of EGFR, Her2, and VEGFR2 can disrupt pathways involved in cell growth and angiogenesis . Similarly, the inhibition of CDK2 can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
The inhibition of the targeted kinases by 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can lead to various molecular and cellular effects. For instance, it has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
Action Environment
The action, efficacy, and stability of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, it has been noted that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a similar compound, may decompose in the presence of strong acids or alkalis . Therefore, the pH of the environment could potentially affect the stability and action of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine.
生化分析
Biochemical Properties
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as p21-activated kinase 4 (PAK4), which is involved in various cellular processes including cell growth and apoptosis . The compound binds to the hinge region and β-sheets of PAK4, forming strong interactions with charged side chains around the 4-substituent . These interactions enhance the inhibitory capacity of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, making it a potent inhibitor of PAK4.
Cellular Effects
The effects of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the phosphorylation of substrates such as SLP76 in human T cell leukemia Jurkat cells, thereby enhancing IL-2 secretion . Additionally, it induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax . These effects highlight the potential of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through various binding interactions with biomolecules. The compound binds to PAK4 through hydrogen bonding and hydrophobic interactions, leading to the inhibition of PAK4 activity . This inhibition disrupts downstream signaling pathways, resulting in altered gene expression and cellular responses. The molecular docking studies have shown that the ethynyl group at the 4-position plays a critical role in enhancing the binding affinity of the compound to its target enzymes .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to the compound may lead to gradual degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine include sustained inhibition of target enzymes and persistent alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine while minimizing its toxic effects.
Metabolic Pathways
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that retain inhibitory activity . These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine.
Transport and Distribution
The transport and distribution of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine accumulates in specific cellular compartments, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Additionally, post-translational modifications such as phosphorylation and ubiquitination may influence the subcellular distribution of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine, directing it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to Sonogashira coupling with ethynyl derivatives to introduce the ethynyl group at the 4-position . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine focus on optimizing yield and purity while minimizing by-products and waste. These methods often employ continuous flow reactors and automated systems to ensure precise control over reaction conditions .
化学反应分析
Types of Reactions
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
相似化合物的比较
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the ethynyl group and has different reactivity.
4-aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of an ethynyl group, leading to different biological activities.
4-iodo-7H-pyrrolo[2,3-d]pyrimidine: Features an iodine atom, which affects its chemical behavior and applications .
These comparisons highlight the unique properties of 4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine and its potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-3-4-9-8(6)11-5-10-7/h1,3-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQHVJZVIPHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702196 | |
| Record name | 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147014-44-5 | |
| Record name | 4-Ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)


![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)

